molecular formula C15H16N2O3S B2962566 ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-23-6

ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2962566
CAS RN: 899749-23-6
M. Wt: 304.36
InChI Key: IKXYZQQJTDYTOT-UHFFFAOYSA-N
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Description

Ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported using a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved by treating a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid and heating to reflux .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other pyrimidine derivatives. It consists of an ethyl group attached to a thiol group, with the structure paralleling that of ethanol, but with sulfur in place of oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions such as the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . Further reactions may involve the use of catalysts and specific reaction conditions .

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, a novel pyrimidine derivative, has been synthesized through a Biginelli three-component cyclocondensation reaction. This compound was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis, showcasing its potential in the field of chemical synthesis and compound analysis (Mohan et al., 2014).

Antioxidant and Radioprotective Activities

The derivative has demonstrated significant in vitro antioxidant activity, evident from assays like DPPH radical and hydroxyl radical scavenging assays. Moreover, its in vivo radioprotective properties were explored using the Drosophila melanogaster model, where it showed a reduction in oxidative stress caused by ionizing electron beam radiation (Mohan et al., 2014).

Cytotoxic Activity

This compound has also been a part of studies focusing on cytotoxic activity. A study examined various 4-thiopyrimidine derivatives, including ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, for their cytotoxic effects on various cell lines, including Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines (Stolarczyk et al., 2018).

Cardiotonic Activity

In the realm of cardiology, this compound has been synthesized and evaluated for its cardiotonic activity. The research focused on its impact on atria from reserpine-treated guinea pigs, comparing its effects to those induced by milrinone, a known cardiotonic agent (Dorigo et al., 1996).

properties

IUPAC Name

ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-14(18)12-10(2)16-15(19)17-13(12)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXYZQQJTDYTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-benzylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

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